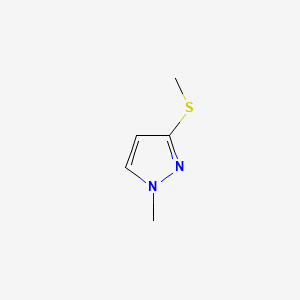

1H-Pyrazole, 1-methyl-3-(methylthio)-

Description

1H-Pyrazole, 1-methyl-3-(methylthio)- is a heterocyclic compound characterized by a pyrazole core substituted with a methyl group at position 1 and a methylthio (-SMe) group at position 2. Its structural identity is confirmed by spectroscopic

- 13C-NMR: A signal at 149.9 ppm (C-16’) and two methylthio group signals at δ = 18.5 and 17.6 ppm .

- 1H-NMR: Singlets at δ = 2.45 and δ = 2.43 corresponding to methylthio groups, alongside a singlet for the acetyl group, indicating stability under reaction conditions .

The methylthio substituent enhances electron density at position 3, influencing reactivity and intermolecular interactions. This compound serves as a precursor in synthesizing ketene dithioacetal derivatives and bioactive molecules .

Properties

CAS No. |

87110-35-8 |

|---|---|

Molecular Formula |

C5H8N2S |

Molecular Weight |

128.20 g/mol |

IUPAC Name |

1-methyl-3-methylsulfanylpyrazole |

InChI |

InChI=1S/C5H8N2S/c1-7-4-3-5(6-7)8-2/h3-4H,1-2H3 |

InChI Key |

CMQPKJXQCINBDD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=N1)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazole, 1-methyl-3-(methylthio)- can be synthesized through various methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. This reaction typically employs a catalyst such as vitamin B1, which facilitates the formation of the pyrazole ring . Another method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a [3+2] cycloaddition reaction with terminal alkynes .

Industrial Production Methods: Industrial production of 1H-Pyrazole, 1-methyl-3-(methylthio)- often involves large-scale synthesis using cost-effective and environmentally friendly catalysts. For instance, Amberlyst-70, a resinous and thermally stable catalyst, is used in the cyclization of hydrazones with α,β-unsaturated carbonyl compounds . This method offers high yields and a simple reaction workup, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole, 1-methyl-3-(methylthio)- undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a catalyst like ruthenium.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

1H-Pyrazole, 1-methyl-3-(methylthio)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 1-methyl-3-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Spectroscopic Differences

1-Methyl-3-Phenyl-1H-Pyrazole

- Substituents : Phenyl group at position 3 instead of methylthio.

- Impact : The phenyl group introduces steric bulk and π-conjugation, shifting NMR signals. For example, aromatic protons in the phenyl group appear at δ 7.2–7.6 ppm in 1H-NMR, distinct from methylthio signals .

- Applications : Used in drug discovery due to enhanced lipophilicity compared to methylthio analogs .

4-(4-Methoxyphenyl)-3-(3,4,5-Trimethoxyphenyl)-1H-Pyrazole (3i)

- Substituents : Methoxy groups at multiple positions.

- Physical Properties : Melting point (88–90°C) lower than methylthio-containing analogs (e.g., 3j: 142–144°C), suggesting stronger intermolecular forces in methoxy derivatives .

- Synthesis : Purified using ethyl acetate:petroleum ether (1:1), contrasting with methylthio analogs requiring higher polarity solvents (e.g., 3:7 ratio for 3j) .

1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole

- Substituents : Trifluoromethyl (-CF3) group at position 3.

- Impact : The electron-withdrawing -CF3 group reduces electron density at position 3, altering reactivity in cross-coupling reactions. This contrasts with the electron-donating methylthio group .

- Similarity Score : Structural similarity to the target compound is moderate (0.65), highlighting functional group divergence .

1-Methyl-3-(Methylthio)-2-(2-Phenylallyl)-1H-Indole (3ag)

- Synthesis : Achieved via reaction with (3-(methylsulfinyl)prop-1-en-2-yl)benzene, yielding 91% product. High regioselectivity due to methylthio’s directing effects .

- Contrast: Methylthio-substituted indoles exhibit higher melting points (88–92°C) compared to non-sulfur analogs, emphasizing sulfur’s role in crystal packing .

1-Methyl-3-(Methylthio)-2-(Propa-1,2-Dien-1-yl)-1H-Indole (3ai)

Functional Group Impact on Bioactivity

4-(Chloromethyl)-5-(Difluoromethoxy)-1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole

- Substituents : Combines chloro, difluoromethoxy, and trifluoromethyl groups.

- Applications : Serves as Pyroxasulfone Impurity 9, illustrating how substituent diversity tailors agrochemical activity .

- Molecular Weight : 264.58 g/mol, higher than the target compound due to multiple halogens .

1-Methyl-3-(4-Propylpyrrolidin-3-yl)-1H-Pyrazole

- Substituents : Pyrrolidine-propyl group at position 3.

- Applications: Potential CNS drug candidate, leveraging nitrogen’s hydrogen-bonding capacity, unlike sulfur in methylthio analogs .

Data Tables

Table 1: Substituent Effects on Physical Properties

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-methyl-3-(methylthio)-1H-pyrazole, and how do reaction conditions influence yield and selectivity?

- The synthesis typically involves multi-step processes, with one method using N,N-diisopropylethylamine as a base and sodium iodide as a coupling agent in dimethylformamide (DMF) at elevated temperatures (~80–100°C). Optimization focuses on solvent choice, temperature control, and reagent stoichiometry to enhance yield (e.g., >80%) and minimize side reactions. For instance, DMF’s high polarity facilitates nucleophilic substitution, while sodium iodide promotes iodide exchange in thiolation steps .

Q. Which purification techniques are most effective for isolating 1-methyl-3-(methylthio)-1H-pyrazole derivatives?

- Flash chromatography with solvent gradients (e.g., ethyl acetate/petroleum ether ratios) is widely used. For example, a 3:7 ethyl acetate/petroleum ether mixture achieved 84% purity for a structurally similar pyrazole derivative . Recrystallization in ethanol or hexane is also employed for solid products, with melting points (e.g., 142–144°C) serving as purity indicators .

Q. How can spectroscopic methods confirm the structural integrity of 1-methyl-3-(methylthio)-1H-pyrazole?

- NMR : The methylthio group (-SCH₃) appears as a singlet near δ 2.5 ppm in H NMR, while the pyrazole ring protons resonate between δ 6.5–8.0 ppm. C NMR confirms the thiomethyl carbon at ~12–15 ppm.

- IR : Stretching vibrations for C-S (650–750 cm⁻¹) and pyrazole ring C=N (1500–1600 cm⁻¹) are key identifiers .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 158.19 for C₅H₇N₂S) validate the molecular formula .

Q. What initial biological screening approaches are suitable for evaluating this compound’s bioactivity?

- In vitro assays : Test inhibition of cyclooxygenase (COX) for anti-inflammatory potential or microbial growth inhibition (e.g., MIC assays) for antimicrobial activity. Pyrazole derivatives often show COX-2 selectivity due to steric interactions with the enzyme’s active site .

- Docking studies : Preliminary computational modeling using B3LYP/6-311++G(d,p) basis sets can predict binding affinities to biological targets like kinases or receptors .

Advanced Research Questions

Q. How does the methylthio substituent influence the compound’s reactivity in heterocyclic transformations?

- The -SCH₃ group acts as a weak electron-donating substituent, directing electrophilic attacks to the pyrazole ring’s C-4 or C-5 positions. For example, Michael addition with α,β-unsaturated carbonyl compounds forms fused heterocycles (e.g., pyrazolo[3,4-b]pyridines) via cyclization. Acidic conditions can protonate the pyrazole nitrogen, enhancing electrophilicity at adjacent carbons .

Q. What computational strategies predict the compound’s electronic properties and interaction with biological targets?

- DFT calculations : Geometry optimization at the B3LYP/6-311++G(d,p) level reveals frontier molecular orbitals (HOMO-LUMO gaps), polarizability, and charge distribution. NBO analysis identifies hyperconjugative interactions (e.g., σ→σ* or π→π*) influencing stability .

- Molecular dynamics (MD) simulations : Simulate binding modes to proteins (e.g., tubulin or G-protein-coupled receptors) using software like GROMACS, with force fields parameterized for sulfur-containing heterocycles .

Q. How do structural modifications (e.g., fluorination or trifluoromethylation) alter the pharmacological profile of 1-methyl-3-(methylthio)-1H-pyrazole?

- Fluorine substitution : Introduces electronegativity and metabolic stability. For example, 3-fluorophenyl analogs show enhanced blood-brain barrier penetration compared to non-fluorinated derivatives .

- Trifluoromethyl groups : Increase lipophilicity and resistance to oxidative metabolism. A comparative study of 1-methyl-3-(trifluoromethyl)-1H-pyrazole demonstrated 2-fold higher antitumor activity (IC₅₀ = 12 µM) than the methylthio analog .

Q. What strategies resolve contradictions in biological activity data across studies?

- Meta-analysis : Compare IC₅₀ values, assay conditions (e.g., cell lines, solvent controls), and structural analogs. For instance, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility or compound solubility .

- Dose-response profiling : Validate activity trends using multiple concentrations and orthogonal assays (e.g., fluorescence-based viability vs. colony-forming unit counts) .

Q. How can multi-component reactions (MCRs) streamline the synthesis of functionalized pyrazole derivatives?

- One-pot MCRs : Combine arylcarbohydrazides, dialkyl acetylenedicarboxylates, and isocyanides under neutral conditions to form 1H-pyrazoles with diverse substituents (e.g., methoxy, nitro). This approach reduces purification steps and achieves yields >75% .

- Mechanistic insights : The reaction proceeds via nucleophilic attack of the hydrazide on the acetylene, followed by cyclization and isocyanide insertion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.